Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(17)16-10-6-5-7-11(16)9-15-12(8-10)18-4/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNAPDYTWNZIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CN=C(C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong bases or acids to facilitate the formation of the bicyclic structure. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic applications.
Scientific Research Applications
Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other diazabicyclo derivatives such as:
- 1,5,7-triazabicyclo[4.4.0]dec-5-ene
- 1,4-diazabicyclo[2.2.2]octane
- 1,8-diazabicyclo[5.4.0]undec-7-ene These compounds share structural similarities but differ in their functional groups and reactivity. Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate is unique due to its specific functional groups and the resulting chemical properties.
Q & A
Q. What are the recommended methods for synthesizing tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The synthesis of bicyclic tertiary amine derivatives often employs tert-butoxycarbonyl (Boc) protection to stabilize reactive nitrogen centers. A two-step protocol involving Boc-protected intermediates (e.g., sodium hydride-mediated deprotonation followed by alkylation with iodomethane) is a common approach, as seen in analogous compounds . Characterization of intermediates should include:
- NMR spectroscopy : To confirm methoxy group integration and bicyclic scaffold geometry.
- Mass spectrometry (HRMS) : To verify molecular weight (expected ~256.3 g/mol for related structures) .
- HPLC purity analysis : Ensure intermediates meet >97% purity thresholds, critical for downstream reactions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group or oxidation of the methoxy substituent.
- Handling : Use anhydrous solvents (e.g., DMF or THF) during synthesis to avoid side reactions. Safety protocols for related carbamates recommend using gloves and eye protection, as irritant properties are typical for bicyclic amines .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the tert-butyl group (1.2–1.4 ppm for CH3, ~80 ppm for quaternary carbon) and methoxy protons (3.2–3.5 ppm) .
- Infrared (IR) spectroscopy : Look for carbonyl stretches (~1680–1720 cm⁻¹) from the Boc group and C–O–C stretches (~1100 cm⁻¹) from the methoxy group.
- X-ray crystallography : For unambiguous stereochemical assignment, though this requires high-purity crystals (>99%) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis route for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., ring-closing metathesis or Boc deprotection).
- Molecular dynamics simulations : Predict solvent effects on reaction yields, particularly for polar aprotic solvents like DMF .
- Example : A 2017 study on related bicyclic systems used DFT to optimize cyclization barriers, reducing reaction times by 30% .
Q. What strategies resolve contradictions in reactivity data for bicyclic tertiary amines under varying conditions?
- Methodological Answer :
- Controlled kinetic studies : Compare reaction rates of the methoxy-substituted derivative with oxo or hydroxyl analogs (e.g., tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo derivatives) to isolate electronic vs. steric effects .
- pH-dependent stability assays : Monitor Boc group hydrolysis rates using LC-MS under acidic (e.g., TFA) vs. neutral conditions .
- Data reconciliation : Cross-reference experimental results with computational predictions to identify outliers (e.g., unexpected ring-opening side reactions).
Q. What biological screening approaches are suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer :
- In vitro assays : Prioritize kinase inhibition or GPCR binding studies, as bicyclic amines often target these pathways. Use fluorescence polarization for high-throughput screening .
- Metabolic stability tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Toxicity profiling : Measure IC50 values in HEK293 or HepG2 cells to rule out nonspecific cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
